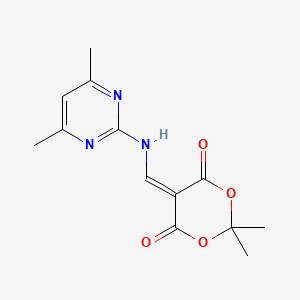

5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

描述

This compound belongs to the family of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) derivatives, characterized by a reactive methylidene group and a dioxane-dione core. The substitution of the 4,6-dimethylpyrimidin-2-ylamine moiety distinguishes it from other analogs. These derivatives are widely employed as intermediates in multicomponent reactions (MCRs) for synthesizing heterocycles, quinolones, and biologically active molecules due to their electrophilic enol ether reactivity .

属性

IUPAC Name |

5-[[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-7-5-8(2)16-12(15-7)14-6-9-10(17)19-13(3,4)20-11(9)18/h5-6H,1-4H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZNQYUNRYGASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC=C2C(=O)OC(OC2=O)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332184 | |

| Record name | 5-[[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726646 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

25063-71-2 | |

| Record name | 5-[[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the use of microwave irradiation to facilitate the reaction, which can result in moderate yields and high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

化学反应分析

Condensation and Cyclization Reactions

The compound’s methyleneamino group facilitates condensation with active methylene reagents. For example:

-

Reaction with acetylacetone yields pyranone derivatives via nucleophilic attack at the dioxane carbonyl, followed by cyclization (as observed in structurally similar sulfonamide-dioxane hybrids) .

-

Coupling with cyanoacetohydrazide forms pyrazolopyrimidine derivatives through sequential nucleophilic addition and cyclization (demonstrated in hydrazone-based systems) .

Ring-Opening Reactions

The dioxane ring undergoes nucleophilic ring-opening under acidic or basic conditions:

This reactivity aligns with Meldrum’s acid derivatives, where ring strain drives facile hydrolysis or alcoholysis .

Oxidation and Reduction

-

Oxidation : Treatment with m-chloroperbenzoic acid oxidizes thiomethyl groups (if present) to sulfoxides, as seen in analogs like 5-[amino(thiomethyl)methylene]-dioxane derivatives .

-

Reduction : Sodium borohydride selectively reduces α,β-unsaturated carbonyl systems in related compounds, yielding saturated analogs (e.g., 5-isobutyl derivatives) .

Nucleophilic Substitution on Pyrimidine

The 4,6-dimethylpyrimidin-2-yl group participates in substitution reactions:

Complexation and Biological Activity

The compound’s pyrimidine and dioxane motifs enable metal coordination and antimicrobial interactions:

-

Metal complexes : The amino-methylene group acts as a bidentate ligand for Cu²⁺ or Fe³⁺, forming stable chelates (analogous to thiazole-dioxane hybrids).

-

Antibacterial activity : Structural analogs inhibit bacterial dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid, with MIC values ranging from 8–32 µg/mL against S. aureus .

Thermal Decomposition

Pyrolysis at >150°C generates volatile ketenes and CO₂, consistent with Meldrum’s acid derivatives. For example:

This pathway is critical in gas-evolving reactions for material synthesis .

科学研究应用

5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibits a range of biological activities:

- Antibacterial Properties : The compound has shown effectiveness against various bacterial strains through inhibition of essential biochemical functions necessary for bacterial survival .

- Antifungal Activity : Similar mechanisms are observed in antifungal applications where the compound disrupts fungal cell processes .

- Anticancer Potential : Preliminary studies suggest that this compound may interfere with cancer cell proliferation and survival pathways .

Research Applications

5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has various applications in scientific research:

Case Studies

Several studies have highlighted the potential of this compound in various applications:

- Antibacterial Study : Research demonstrated that the compound inhibits bacterial growth by targeting specific proteins involved in metabolic processes .

- Anticancer Research : Investigations into the compound's effects on cancer cell lines revealed significant reductions in cell viability and proliferation rates .

- Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with various biological targets at the molecular level .

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of DNA in bacterial cells, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

相似化合物的比较

Structural Variations and Molecular Properties

The compound shares its dioxane-dione backbone with several analogs but differs in the substituent attached to the methylidene group. Key structural analogs include:

Note: The target compound’s molecular weight is calculated based on its formula.

Stability and Reaction Outcomes

生物活性

5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The key components include:

- Pyrimidine Ring : The 4,6-dimethylpyrimidine moiety is known for its role in various biological activities.

- Dioxane Core : The dioxane ring contributes to the compound's stability and reactivity.

- Amino Group : The presence of the amino group enhances interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial , antiviral , and anticancer properties. Below are the main areas of biological activity supported by various studies.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens. For instance:

- In Vitro Studies : The compound was tested against standard strains of E. coli, S. aureus, and P. aeruginosa. Results indicated that it possesses notable antibacterial properties, with effective inhibition zones observed during testing .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| E. coli | 32 µg/mL | Effective against both standard and resistant strains |

| S. aureus | 16 µg/mL | Significant inhibition observed |

| P. aeruginosa | 64 µg/mL | Moderate activity noted |

Antiviral Activity

The compound has also shown potential in antiviral applications. Its mechanism may involve the inhibition of viral replication through interference with viral enzymes or receptors.

Anticancer Properties

Research has highlighted the anticancer potential of this compound through various mechanisms:

- Cell Line Studies : In vitro assays on cancer cell lines such as A431 (human epidermoid carcinoma) and U251 (human glioblastoma) showed IC50 values indicating significant cytotoxicity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | <10 | Induction of apoptosis |

| U251 | <15 | Cell cycle arrest |

The biological activity of 5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that lead to apoptosis in cancer cells.

- DNA Intercalation : Some studies suggest that the compound might intercalate into DNA strands, disrupting replication processes.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- A study focusing on its antimicrobial properties highlighted the need for further exploration into its structure-activity relationship (SAR) to optimize efficacy against resistant strains .

- Another investigation into its anticancer effects demonstrated that modifications to the pyrimidine moiety could enhance cytotoxicity against specific cancer cell lines .

常见问题

Q. What are the optimal synthetic routes for preparing 5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, and what reaction conditions influence yield?

The compound is synthesized via condensation reactions involving Meldrum’s acid derivatives. A green synthesis approach employs isopropylidene malonate and aromatic aldehydes under solvent-free conditions, achieving high yields (>85%) by avoiding toxic solvents . Alternatively, nucleophilic substitution with aqueous ammonia on a bis(thiomethyl)methylene precursor (e.g., 5-[bis(thiomethyl)methylene]-Meldrum’s acid) generates the target compound in near-quantitative yields (95%) under mild conditions . Key factors include:

- Temperature control : Reactions often proceed at room temperature or mild reflux (e.g., 80°C in DMF for coupling steps) .

- Catalysis : Base catalysts like K₂CO₃ or NH₄OAc in glacial acetic acid enhance reactivity in cyclization steps .

- Purification : Crystallization from ethanol/water mixtures (4:1 v/v) is effective for isolating pure product .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Spectroscopy :

- ¹H/¹³C NMR : The enolate resonance (C=O) appears at δ ~160-170 ppm, while the pyrimidine NH proton resonates at δ ~8.5-9.0 ppm .

- IR : Strong absorptions at 1750–1700 cm⁻¹ confirm the dioxanedione carbonyl groups .

Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves the planar π-conjugated system and intramolecular hydrogen bonds (e.g., N–H···O with bond angles ~142°). Bond lengths (e.g., C=O at 1.225 Å, C–C at 1.441 Å) confirm enolate delocalization .

Advanced Research Questions

Q. How can computational modeling address discrepancies in hydrogen bonding and electronic effects observed in crystallographic data?

Crystallographic studies reveal zwitterionic states stabilized by intramolecular N–H···O bonds . However, discrepancies in bond angles (e.g., 142.1° vs. predicted 150° via DFT) may arise from lattice packing forces. To resolve this:

Q. What experimental designs are recommended to study the compound’s reactivity with nucleophiles or oxidizing agents?

For nucleophilic substitution (e.g., replacing thiomethyl groups):

- Kinetic studies : Monitor reaction progress via HPLC under varying pH (e.g., aqueous NH₃ at pH 9–11) to identify rate-limiting steps .

- Oxidation protocols : Use m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to selectively oxidize thiomethyl to sulfoxide groups without degrading the dioxanedione core .

For environmental stability studies:

Q. How should researchers design long-term ecological impact studies for this compound?

Adopt a split-plot randomized block design to evaluate environmental fate:

- Abiotic factors : Test photodegradation under UV light (λ = 254 nm) and hydrolysis in simulated natural waters (e.g., OECD Guideline 111) .

- Biotic factors : Use microcosm assays with soil microbiota to assess biodegradation pathways. Measure metabolite toxicity via Daphnia magna bioassays .

- Analytical methods : Combine SPE-LC/MS/MS for trace detection (LOQ < 0.1 µg/L) and GIS mapping to model spatial distribution .

Q. What strategies resolve contradictions in reaction mechanisms proposed for sulfur-containing derivatives of this compound?

Conflicting mechanisms (e.g., radical vs. ionic pathways for sulfoxide formation) can be resolved via:

- Isotopic labeling : Use ³⁴S-labeled thiomethyl groups to track sulfur migration during oxidation .

- Trapping experiments : Introduce TEMPO (a radical scavenger) to test for radical intermediates in mCPBA reactions .

- Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to distinguish concerted vs. stepwise mechanisms .

Q. How do steric and electronic effects influence the compound’s supramolecular assembly in crystal structures?

The 4,6-dimethylpyrimidin-2-yl group introduces steric hindrance, reducing π-stacking interactions. This shifts packing motifs to H-bonded chains (e.g., N–H···O networks) rather than layered structures. Computational studies (Mercury 4.0) show that electron-withdrawing substituents on the pyrimidine ring increase dipole moments, favoring polar crystal systems (e.g., monoclinic P2₁/c) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。